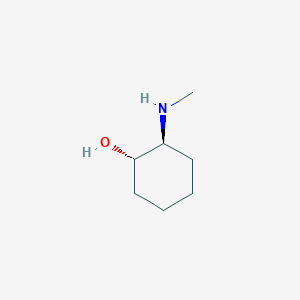

(1S,2S)-2-Methylamino-cyclohexanol

Description

BenchChem offers high-quality (1S,2S)-2-Methylamino-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Methylamino-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424703 | |

| Record name | (1S,2S)-2-Methylamino-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21651-84-3 | |

| Record name | (1S,2S)-2-(Methylamino)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21651-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Methylamino-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-2-Methylamino-cyclohexanol: Structure, Stereochemistry, and Applications in Asymmetric Synthesis

Abstract

(1S,2S)-2-Methylamino-cyclohexanol is a chiral amino alcohol that holds significant potential as a versatile building block and ligand in the field of asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry at the C1 and C2 positions make it an attractive candidate for inducing chirality in a variety of chemical transformations. This technical guide provides a comprehensive overview of the structure, stereochemistry, and potential synthetic routes for (1S,2S)-2-Methylamino-cyclohexanol. Furthermore, it explores its putative applications as a chiral ligand in asymmetric catalysis, offering a foundational understanding for researchers, scientists, and professionals in drug development.

Introduction: The Role of Chiral Amino Alcohols in Modern Synthesis

Chiral amino alcohols are a privileged class of organic compounds, forming the structural core of numerous natural products and active pharmaceutical ingredients (APIs).[1] The precise three-dimensional arrangement of the amine and alcohol functionalities is frequently paramount for conferring biological activity, making their stereoselective synthesis a critical endeavor in medicinal and process chemistry.[1] These molecules are not only valuable chiral synthons but also serve as highly effective ligands in asymmetric catalysis. By coordinating to a metal center, they create a chiral environment that can direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products.[2]

(1S,2S)-2-Methylamino-cyclohexanol belongs to this important class of molecules. Its structure, featuring a secondary amine and a hydroxyl group on a cyclohexane scaffold with a specific trans configuration, offers a unique combination of steric and electronic properties for applications in asymmetric synthesis.

Molecular Structure and Stereochemical Analysis

The fundamental structure of (1S,2S)-2-Methylamino-cyclohexanol consists of a cyclohexane ring substituted at adjacent carbons with a hydroxyl group and a methylamino group.[3] The IUPAC name specifies the absolute configuration at the two stereocenters: '1S' for the carbon bearing the hydroxyl group and '2S' for the carbon bearing the methylamino group.

Conformational Integrity and Stereochemical Relationship

The stereochemistry of (1S,2S)-2-Methylamino-cyclohexanol dictates a trans relationship between the hydroxyl and methylamino groups. In the most stable chair conformation of the cyclohexane ring, these two bulky substituents will preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This conformational rigidity is a key attribute for a chiral ligand, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity.[4]

The diagram below illustrates the chair conformation and the absolute stereochemistry of the molecule.

Caption: Chair conformation of (1S,2S)-2-Methylamino-cyclohexanol.

Synthetic Strategies

The synthesis of enantiomerically pure amino alcohols like (1S,2S)-2-Methylamino-cyclohexanol can be approached through several established methodologies in asymmetric synthesis. While a specific, optimized industrial synthesis for this exact molecule is not widely published, analogous transformations provide a clear blueprint.

Synthesis from the Chiral Pool

One of the most direct approaches to chiral molecules is to start from readily available, enantiopure precursors—a strategy known as chiral pool synthesis. For amino alcohols, α-amino acids are common starting materials.[1] However, for cyclic structures like this, a different chiral precursor would be necessary. A plausible route could involve the stereoselective functionalization of a chiral cyclohexane-based starting material.

Asymmetric Hydrogenation of α-Amino Ketones

A powerful and widely used method for preparing chiral amino alcohols is the asymmetric hydrogenation of prochiral α-amino ketones. This approach would involve the synthesis of 2-(methylamino)cyclohexanone, followed by a stereoselective reduction of the ketone.

The choice of catalyst is critical for achieving high diastereo- and enantioselectivity. Chiral ruthenium or rhodium complexes with diphosphine ligands have proven highly effective for such transformations. The workflow below outlines this conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of (1S,2S)-2-Methylamino-cyclohexanol.

The stereochemical outcome of the hydrogenation is directed by the chiral ligand on the metal catalyst, which creates a chiral pocket that favors the approach of the substrate from a specific face.

Biocatalytic Approaches

Modern synthetic chemistry increasingly employs enzymatic transformations to achieve high stereoselectivity under mild conditions. Engineered amine dehydrogenases (AmDHs) or transaminases could potentially be used for the stereoselective amination of a hydroxyketone precursor, or a reductase for the stereoselective reduction of an aminoketone.[5] Dual-enzyme cascade systems have shown promise for the synthesis of bichiral amino alcohols from diketones, offering a green and efficient synthetic route.[5]

Applications in Asymmetric Synthesis

The primary application for a molecule like (1S,2S)-2-Methylamino-cyclohexanol in a research and development setting is as a chiral ligand for transition metal-catalyzed asymmetric reactions.[2] The bidentate N,O-ligation motif is well-suited for coordinating with a variety of metal centers, including ruthenium, rhodium, iridium, and zinc.

Asymmetric Transfer Hydrogenation of Ketones

A prominent application for chiral amino alcohol ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[2] In this reaction, the (1S,2S)-2-Methylamino-cyclohexanol would typically be used in conjunction with a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, and a hydrogen source like isopropanol or a formic acid/triethylamine mixture.

The ligand and the metal precursor form a chiral catalyst in situ. The mechanism is believed to involve the formation of a ruthenium-hydride species, where the chiral ligand environment dictates the enantioselective transfer of the hydride to the ketone substrate.

Enantioselective Alkylation of Aldehydes

Chiral amino alcohols are also famously used to catalyze the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. While this reaction is often associated with ligands like DAIB ((-)-3-exo-(dimethylamino)isoborneol), the structural features of (1S,2S)-2-Methylamino-cyclohexanol make it a plausible candidate for similar transformations. The ligand would coordinate to the zinc reagent, forming a chiral complex that then delivers the alkyl group to one face of the aldehyde.

Experimental Protocol: Hypothetical Asymmetric Transfer Hydrogenation of Acetophenone

The following protocol is a representative, hypothetical procedure for the application of (1S,2S)-2-Methylamino-cyclohexanol as a chiral ligand in the asymmetric transfer hydrogenation of acetophenone. It is based on established methodologies for similar transformations.[2]

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess using a catalyst derived from (1S,2S)-2-Methylamino-cyclohexanol.

Materials:

-

(1S,2S)-2-Methylamino-cyclohexanol

-

[RuCl2(p-cymene)]2

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous isopropanol (solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Catalyst Pre-formation:

-

In a glovebox or under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and (1S,2S)-2-Methylamino-cyclohexanol (0.011 mmol, 2.2 mol%) to a dry Schlenk flask.

-

Add 2 mL of anhydrous isopropanol and stir the mixture at 80°C for 20 minutes. A color change should be observed as the active catalyst forms.

-

-

Reaction Setup:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a separate flask, dissolve acetophenone (0.5 mmol, 100 mol%) in 1 mL of anhydrous isopropanol.

-

-

Hydrogenation:

-

Cool the catalyst solution to room temperature.

-

Add the acetophenone solution to the catalyst mixture via syringe.

-

Add the formic acid/triethylamine mixture (0.5 mL) to initiate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding 5 mL of water.

-

Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-phenylethanol.

-

-

Analysis:

-

Determine the conversion by 1H NMR spectroscopy or GC analysis.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of (1S,2S)-2-Methylamino-cyclohexanol.

| Property | Value | Source |

| Molecular Formula | C7H15NO | PubChem[3] |

| Molecular Weight | 129.20 g/mol | PubChem |

| Appearance | White crystalline solid (typical for amino alcohols) | General Knowledge |

| CAS Number | 20431-81-6 (unspecified stereochemistry) | PubChem |

| Predicted Boiling Point | ~200-220 °C | General Knowledge |

| Predicted Melting Point | ~70-80 °C | General Knowledge |

-

¹H NMR: Signals corresponding to the cyclohexane ring protons, the N-methyl group, the N-H and O-H protons (which may be broad and exchangeable with D2O), and the protons on the carbons bearing the amine and hydroxyl groups.

-

¹³C NMR: Seven distinct carbon signals, with those bonded to the nitrogen and oxygen atoms shifted downfield.

-

IR Spectroscopy: Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, and C-H stretching bands below 3000 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.

Conclusion and Future Outlook

(1S,2S)-2-Methylamino-cyclohexanol is a chiral building block with considerable, albeit largely underexplored, potential in asymmetric synthesis. Its rigid stereochemical framework makes it a promising candidate for development as a chiral ligand in a variety of metal-catalyzed reactions, including asymmetric hydrogenations and alkylations. The principles of modern asymmetric synthesis, from catalyst design to biocatalysis, provide a clear roadmap for harnessing the capabilities of this molecule. For drug development professionals, compounds like this represent valuable tools for the efficient and stereoselective construction of complex chiral molecules, ultimately accelerating the discovery and production of new therapeutic agents. Further research into the synthesis and catalytic applications of (1S,2S)-2-Methylamino-cyclohexanol is warranted and could unveil new and highly efficient catalytic systems.

References

- Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Organic & Biomolecular Chemistry, 13(34), 9014-9017.

- Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. (2025).

- Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2023). Journal of Agricultural and Food Chemistry, 71(45), 18369-18378.

- Discovery and synthesis of chiral amino alcohols. BenchChem.

- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Organic Letters.

- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. (2005).

- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. (2002). Proceedings of the National Academy of Sciences, 99(Suppl 2), 5359-5363.

- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C

- (1S,2S)-2-Methylamino-cyclohexanol. Santa Cruz Biotechnology.

- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2021). Chemical Science, 12(39), 13084-13090.

- Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. (1999).

- From a chiral switch to a ligand portfolio for asymmetric catalysis. (2007). Accounts of Chemical Research, 40(12), 1240-1250.

- Method for the production of 2-(dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol. (2009).

- One pot process for the preparation of 1-[2-dimethylamino-(4-methoxyphenyl)-ethyl]cyclohexanol. (2002).

- Catalytic Asymmetric Synthesis with Chiral Ligands Bearing Organosulfur Functionality. (2000). Journal of Synthetic Organic Chemistry, Japan, 58(11), 1034-1043.

- (1S,2S)-2-Methylamino-cyclohexanol. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (1S,2S)-2-Methylamino-cyclohexanol | C7H15NO | CID 6504200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Enantiomerically Pure (1S,2S)-2-Methylamino-cyclohexanol: An In-depth Technical Guide

Introduction

(1S,2S)-2-Methylamino-cyclohexanol is a chiral vicinal amino alcohol with significant applications in asymmetric synthesis, serving as a valuable chiral auxiliary and a precursor for chiral ligands and catalysts. Its rigid cyclohexane backbone and well-defined stereochemistry make it an effective controller of stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of a robust and reliable methodology for the synthesis of enantiomerically pure (1S,2S)-2-Methylamino-cyclohexanol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The synthetic strategy detailed herein focuses on a two-step sequence commencing with the asymmetric aminolysis of readily available cyclohexene oxide to generate the key intermediate, (1S,2S)-2-aminocyclohexanol. This is followed by a selective N-methylation to yield the target molecule. This approach is advantageous due to its efficiency, high stereocontrol, and the use of well-established chemical transformations.

Strategic Overview of the Synthesis

The synthesis of (1S,2S)-2-Methylamino-cyclohexanol is predicated on establishing the correct absolute stereochemistry at the C1 and C2 positions of the cyclohexane ring. The chosen strategy involves the following key transformations:

-

Asymmetric Ring-Opening of Cyclohexene Oxide: This crucial step employs a chiral catalyst to facilitate the enantioselective addition of an amine nucleophile to the prochiral cyclohexene oxide. This reaction sets the desired (1S,2S) stereochemistry of the amino alcohol backbone.

-

Selective N-methylation: The resulting primary amine, (1S,2S)-2-aminocyclohexanol, is then selectively methylated to introduce the N-methyl group, yielding the final product. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, known for its high yields and retention of stereochemical integrity.

Caption: Overall synthetic strategy for (1S,2S)-2-Methylamino-cyclohexanol.

Part 1: Asymmetric Synthesis of (1S,2S)-2-Aminocyclohexanol

The cornerstone of this synthesis is the enantioselective ring-opening of cyclohexene oxide. While various chiral catalysts can be employed for this purpose, this guide will focus on a well-documented approach utilizing a chiral salen-cobalt complex. This catalyst activates the epoxide towards nucleophilic attack by an ammonia equivalent, leading to the desired trans-amino alcohol with high enantioselectivity.

Mechanism of Asymmetric Ring-Opening

The chiral salen-cobalt(III) complex acts as a Lewis acid, coordinating to the oxygen atom of the cyclohexene oxide. This coordination polarizes the C-O bonds of the epoxide, rendering the carbon atoms more electrophilic. The chirality of the salen ligand creates a chiral environment around the activated epoxide, sterically directing the incoming nucleophile to attack one of the two enantiotopic carbon atoms preferentially. This directed attack leads to the formation of one enantiomer of the trans-2-aminocyclohexanol in excess.

Caption: Catalytic cycle for the asymmetric ring-opening of cyclohexene oxide.

Experimental Protocol: Asymmetric Aminolysis of Cyclohexene Oxide

Materials:

-

Cyclohexene oxide

-

Ammonia or a suitable ammonia equivalent (e.g., benzylamine, followed by debenzylation)

-

Chiral Salen-Cobalt(III) catalyst (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) followed by oxidation to Co(III))

-

Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)

-

Glacial acetic acid (for catalyst activation)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral salen-cobalt(II) catalyst (1-5 mol%).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add glacial acetic acid (1 equivalent relative to the catalyst) and stir the mixture in the presence of air for 1 hour to oxidize the Co(II) to the active Co(III) species.

-

Cool the reaction mixture to 0 °C.

-

Add cyclohexene oxide (1 equivalent) to the catalyst solution.

-

Slowly add the amine nucleophile (e.g., a solution of ammonia in the reaction solvent or benzylamine, 1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at 0 °C to room temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford enantiomerically enriched (1S,2S)-2-aminocyclohexanol.

Table 1: Representative Data for Asymmetric Aminolysis

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 2 | 0 | 24 | 85 | >95 |

| 1 | 25 | 12 | 90 | 92 |

Part 2: Selective N-Methylation via Eschweiler-Clarke Reaction

With the chiral precursor, (1S,2S)-2-aminocyclohexanol, in hand, the final step is the introduction of a methyl group onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary and secondary amines.[1] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it proceeds without racemization of the adjacent chiral center.[2]

Mechanism of the Eschweiler-Clarke Reaction

The reaction mechanism involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide. This process is repeated for a primary amine to yield the dimethylated product; however, for the synthesis of a secondary amine from a primary amine, careful control of the stoichiometry of formaldehyde can favor the mono-methylated product. To ensure mono-methylation, reductive amination with one equivalent of formaldehyde followed by reduction with a milder reducing agent like sodium triacetoxyborohydride is an alternative. However, the classical Eschweiler-Clarke conditions can be optimized for mono-methylation.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: Eschweiler-Clarke N-Methylation

Materials:

-

(1S,2S)-2-Aminocyclohexanol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

Procedure:

-

In a round-bottom flask, dissolve (1S,2S)-2-aminocyclohexanol (1 equivalent) in formic acid (2.5 equivalents).

-

To this solution, add formaldehyde (1.2 equivalents) dropwise while stirring and cooling in an ice bath to control the initial exotherm.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the evolution of CO2 ceases and the pH is basic.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (1S,2S)-2-Methylamino-cyclohexanol can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Table 2: Representative Data for Eschweiler-Clarke N-Methylation

| Substrate | Reagents | Time (h) | Yield (%) |

| (1S,2S)-2-Aminocyclohexanol | HCHO, HCOOH | 8 | 90-95 |

Part 3: Analytical Characterization and Quality Control

Ensuring the enantiomeric purity and structural integrity of the final product is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[3][4] For (1S,2S)-2-Methylamino-cyclohexanol, a polysaccharide-based chiral stationary phase (CSP) is often effective.[5] To enhance detection, derivatization of the amino and/or hydroxyl group with a UV-active moiety may be necessary.

Illustrative Chiral HPLC Method:

-

Column: Chiralpak AD-H or a similar amylose-based CSP.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (if derivatized) or a chiral detector.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

-

¹H NMR: The spectrum will show characteristic signals for the cyclohexyl protons, the N-methyl protons (a singlet around 2.4 ppm), and the methine protons adjacent to the hydroxyl and amino groups. The coupling constants between the methine protons can provide information about their relative stereochemistry (trans-diaxial coupling is typically larger).[6]

-

¹³C NMR: The spectrum will display the expected number of carbon signals for the molecule, with the carbons attached to the oxygen and nitrogen atoms appearing at characteristic downfield shifts.[7]

Table 3: Expected NMR Data for (1S,2S)-2-Methylamino-cyclohexanol

| Nucleus | Chemical Shift Range (ppm) | Key Features |

| ¹H | 1.0 - 3.5 | Multiplets for cyclohexyl protons, singlet for N-CH₃, signals for CH-O and CH-N. |

| ¹³C | 20 - 75 | Signals for all 7 carbons, with C-O and C-N being the most downfield of the sp³ carbons. |

Conclusion

The synthetic route detailed in this guide, centered around the asymmetric aminolysis of cyclohexene oxide followed by an Eschweiler-Clarke N-methylation, provides a reliable and efficient pathway to enantiomerically pure (1S,2S)-2-Methylamino-cyclohexanol. The methodologies described are well-established and scalable, making them suitable for both academic research and industrial applications. Rigorous analytical characterization using chiral HPLC and NMR spectroscopy is crucial to ensure the high enantiomeric purity and structural integrity of this valuable chiral building block.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

-

ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF. [Link]

-

Royal Society of Chemistry. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

-

The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance - The Royal Society of Chemistry. [Link]

-

ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

-

YouTube. (2023). Reductive Amination. [Link]

-

ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. [Link]

-

NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

ResearchGate. (2013). 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. [Link]

-

Chegg.com. (2022). Solved 4) Using the 13C NMR spectrum and DEPT of a typical. [Link]

-

Cardiff University. (2019). Organic & Biomolecular Chemistry - -ORCA. [Link]

-

ResearchGate. (2006). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

Sources

The Architect of Asymmetry: (1S,2S)-2-Methylamino-cyclohexanol as a Chiral Building Block

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chiral building blocks serve as the foundational elements upon which complex, enantiomerically pure molecules are constructed. Among these, the C₂-symmetric 1,2-amino alcohol scaffold is a recurring motif, valued for its conformational rigidity and predictable stereodirecting influence. This guide provides a deep technical dive into a specific and highly valuable member of this class: (1S,2S)-2-Methylamino-cyclohexanol . We will explore its synthesis, its functional role as both a transient chiral auxiliary and a permanent ligand scaffold, and its application in key asymmetric transformations that are central to the synthesis of complex molecular targets.

The Molecule: Structure, Significance, and Synthetic Access

(1S,2S)-2-Methylamino-cyclohexanol is a chiral amino alcohol distinguished by a trans relationship between the hydroxyl and methylamino groups on a cyclohexane ring. This specific stereochemistry (1S,2S) locks the cyclohexane into a preferred chair conformation, creating a well-defined and sterically differentiated three-dimensional space. This structural rigidity is the cornerstone of its utility, allowing it to exert powerful stereochemical control over reactions at a connected prochiral center.

The primary and most direct route to enantiomerically pure (1S,2S)-2-Methylamino-cyclohexanol is through the asymmetric ring-opening (ARO) of a meso-epoxide, cyclohexene oxide. This strategy is highly convergent and establishes both stereocenters in a single, catalyst-controlled step.

Synthetic Workflow: Asymmetric Ring-Opening of Cyclohexene Oxide

The key to this synthesis is the use of a chiral catalyst to differentiate the two enantiotopic carbons of the meso-epoxide, guiding the nucleophile (methylamine) to attack only one of them. While numerous catalysts can effect this transformation, systems based on chiral metal complexes, such as those involving titanium or copper, have proven effective for analogous reactions.[1]

Caption: Workflow for the enantioselective synthesis.

Causality in Synthesis: Why this Approach Works

-

Meso Starting Material: Cyclohexene oxide is an achiral, meso compound with a plane of symmetry. This means the two electrophilic carbons are enantiotopic, making an asymmetric synthesis possible without the need for a prior resolution step.

-

Catalyst-Controlled Stereoselectivity: The chiral catalyst, often a Lewis acid, coordinates to the epoxide oxygen. This coordination, within the chiral environment of the catalyst's ligands (e.g., BINOL), makes the two carbons electronically and sterically distinct.[2] One carbon becomes preferentially activated for nucleophilic attack.

-

Fürst-Plattner Rule: The ring-opening proceeds via a transition state that resembles a chair conformation, leading to a trans diaxial arrangement of the incoming nucleophile and the departing oxygen atom.[2] This inherent stereoelectronic preference ensures the formation of the trans-1,2-amino alcohol.

Experimental Protocol: Catalytic Asymmetric Aminolysis of Cyclohexene Oxide

This protocol is a representative model based on established methods for the asymmetric ring-opening of cyclohexene oxide with amine nucleophiles.[1]

-

Catalyst Preparation (In Situ): In a flame-dried, nitrogen-purged flask, the chiral ligand (e.g., (S)-BINOL, 10 mol%) is dissolved in anhydrous dichloromethane. Titanium(IV) isopropoxide (10 mol%) is added, and the mixture is stirred at room temperature for 1 hour to allow for the formation of the chiral titanium complex.

-

Reaction Setup: The flask is cooled to 0 °C. Cyclohexene oxide (1.0 eq) is added, followed by the slow, dropwise addition of a solution of methylamine (1.2 eq) in dichloromethane.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the consumption of the epoxide is complete (typically 12-24 hours).

-

Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is stirred for 30 minutes and then extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure (1S,2S)-2-Methylamino-cyclohexanol.

Application as a Covalent Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct a diastereoselective reaction.[3] The (1S,2S)-2-Methylamino-cyclohexanol moiety is an ideal precursor for forming oxazolidinone-type auxiliaries, which are renowned for their high stereodirecting ability in enolate alkylation reactions.[4]

Mechanism of Stereocontrol in Alkylation

The power of this auxiliary stems from its ability to form a rigid, bicyclic oxazolidinone structure upon attachment to a carboxylic acid derivative. This locks the system into a predictable conformation.

-

Formation of the Auxiliary: The amino alcohol is first reacted with an acyl chloride or carboxylic acid to form an amide.

-

Cyclization: The amide is then cyclized to form the rigid oxazolidinone ring.

-

Enolate Formation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates the α-carbon, forming a planar lithium enolate.

-

Face-Selective Alkylation: The bulky, fused cyclohexane ring effectively shields one face of the enolate. An incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less sterically hindered face, resulting in highly diastereoselective alkylation.[5]

-

Auxiliary Cleavage: The auxiliary can be cleanly removed, typically by hydrolysis, to reveal the enantiomerically enriched α-alkylated carboxylic acid, and the chiral amino alcohol can often be recovered.[4]

Caption: Asymmetric alkylation using the chiral auxiliary.

Application as a Chiral Ligand Precursor

Beyond its transient role as an auxiliary, (1S,2S)-2-Methylamino-cyclohexanol is an excellent precursor for synthesizing chiral ligands for asymmetric catalysis. In this capacity, it becomes a permanent part of the catalytic machinery, repeatedly inducing chirality in the product. A classic application for this class of ligands is the enantioselective addition of organozinc reagents to aldehydes.[6]

Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a benchmark for testing the efficacy of new chiral ligands. The amino alcohol ligand (L*) reacts in situ with diethylzinc (Et₂Zn) to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, creating a highly organized, chiral transition state.

Proposed Catalytic Cycle and Mechanism of Enantioselection

-

Ligand Exchange: The chiral amino alcohol displaces one of the ethyl groups from a molecule of diethylzinc to form a dimeric zinc-alkoxide species, [EtZn-L*]₂.

-

Aldehyde Coordination: A molecule of aldehyde coordinates to one of the zinc centers in the dimer. The C₂-symmetric nature of the ligand environment orients the aldehyde in a sterically preferred manner, exposing one of its prochiral faces.

-

Intramolecular Ethyl Transfer: An ethyl group from the adjacent zinc atom is transferred to the Re or Si face of the coordinated aldehyde carbonyl. The stereochemistry of the ligand dictates which face is accessible.

-

Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product is released upon reaction with another molecule of diethylzinc, regenerating the active catalyst and completing the cycle.

The high enantioselectivity arises from the significant energy difference between the two possible diastereomeric transition states (one leading to the (R)-product, the other to the (S)-product), a difference imposed by the steric demands of the chiral ligand.[7]

| Substrate (Aldehyde) | Ligand Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference System |

| Benzaldehyde | Aziridine-phosphine | Et₂Zn / Ligand (10 mol%) | 95 | 96 | (S) | [7] |

| 4-Chlorobenzaldehyde | Fructose-derived amino alcohol | Ti(OⁱPr)₄ / Et₂Zn / Ligand | >95 | 96 | (R) | [6] |

| Cyclohexanecarboxaldehyde | Fructose-derived amino alcohol | Ti(OⁱPr)₄ / Et₂Zn / Ligand | >95 | 35 | (R) | [6] |

| Cinnamaldehyde | Fructose-derived amino alcohol | Ti(OⁱPr)₄ / Et₂Zn / Ligand | 90 | 72 | (R) | [6] |

| Table 1: Representative data for the enantioselective addition of diethylzinc to various aldehydes using analogous chiral amino alcohol ligand systems. This data illustrates the typical performance expected from catalysts derived from (1S,2S)-2-Methylamino-cyclohexanol. |

Implications for Drug Development

The ability to reliably synthesize specific enantiomers is a cornerstone of modern drug development. Chiral building blocks like (1S,2S)-2-Methylamino-cyclohexanol are enabling tools in this endeavor.

-

Access to Novel Chiral Scaffolds: By using the amino alcohol as an auxiliary, medicinal chemists can generate libraries of enantiomerically pure small molecules with novel stereocenters for screening.

-

Efficient Synthesis of APIs: As a chiral ligand in a catalytic process, it allows for the scalable, cost-effective production of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic activity. The synthesis of intermediates for drugs like Tramadol, which contains a related amino alcohol structure, highlights the industrial relevance of this molecular framework.[8]

-

Lead Optimization: During lead optimization, the ability to rapidly synthesize different stereoisomers of a drug candidate is crucial for establishing structure-activity relationships (SAR) and identifying the eutomer (the most active enantiomer).

Conclusion

(1S,2S)-2-Methylamino-cyclohexanol is more than just a chiral molecule; it is a versatile tool for asymmetric synthesis. Its well-defined stereochemistry and rigid conformational bias, derived from the trans-1,2-disubstituted cyclohexane core, make it a powerful controller of stereochemical outcomes. Whether employed as a recoverable chiral auxiliary for stoichiometric asymmetric alkylations or as a precursor to a highly efficient chiral ligand for catalytic C-C bond formation, it provides chemists with a reliable and predictable method for constructing enantiomerically pure molecules. For researchers in both academia and the pharmaceutical industry, mastering the application of such chiral building blocks is essential for advancing the frontiers of chemical synthesis and drug discovery.

References

A consolidated list of all sources cited within this guide.

-

D. H. Kim, et al. (2012). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. Chemical Communications, 48(3), 391-393. Available at: [Link]

-

A. K. Ghosh, et al. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(27), 4651-4654. Available at: [Link]

-

R. I. Kureshy, et al. (2006). Microwave-assisted asymmetric ring opening of meso-epoxides with aromatic amines catalyzed by a Ti-S-(−)-BINOL complex. Tetrahedron Letters, 47(30), 5277-5279. Available at: [Link]

-

A. Lidskog, et al. (2015). The asymmetric ring-opening of cyclohexene oxide with TMSN3 followed by reduction to synthesize the corresponding trans-1,2-amino alcohol with high enantioselectivity. ResearchGate. Available at: [Link]

-

A. Lidskog, et al. (2015). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 20(10), 18888-18916. Available at: [Link]

-

T. A. Hamlin, et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4133-4144. Available at: [Link]

-

A. I. Meyers, et al. (1976). Asymmetric synthesis of R- or S-2-alkylalkanoic acids. Journal of the American Chemical Society, 98(2), 567-576. Available at: [Link]

-

J. C. Bolm, et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. Available at: [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

J. Gonzalez, et al. (2002). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. Available at: [Link]

-

P. G. Goekjian, et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(21), 7298. Available at: [Link]

-

G. H. Coleman and H. F. Johnstone. (1925). CYCLOHEXENE. Organic Syntheses, 5, 33. Available at: [Link]

-

M. J. Ohlmeyer, et al. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Available at: [Link]

-

M. Casey and M. Smyth. (2003). Ligand Electronic Effects in Enantioselective Diethylzinc Additions. ChemInform, 34(15). Available at: [Link]

-

A. Buchcic-Szychowska, et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Catalysts, 11(8), 968. Available at: [Link]

-

A. G. Myers, et al. (2005). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 44(11), 1636-1639. Available at: [Link]

- B. Akteries and M. Finkam. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. US Patent US20050215821A1.

Sources

- 1. Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Catalytic Mechanism of (1S,2S)-2-Methylamino-cyclohexanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Methylamino-cyclohexanol stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. As a quintessential β-amino alcohol, its rigid trans-cyclohexyl backbone provides a well-defined stereochemical environment, enabling remarkable levels of enantiocontrol in a variety of chemical transformations. This guide elucidates the dual modes of catalytic action inherent to this molecule: its role as a potent chiral ligand in metal-mediated reactions and its function as a bifunctional organocatalyst. We will dissect the intricate mechanistic details of its most prominent applications, providing field-proven insights into the causality behind its efficacy and offering validated experimental frameworks.

Introduction: The Structural and Functional Basis of a Privileged Catalyst

(1S,2S)-2-Methylamino-cyclohexanol is a chiral β-amino alcohol distinguished by a cyclohexane scaffold with the amino and hydroxyl groups in a trans configuration. This arrangement is not trivial; it locks the functional groups into a pseudo-diequatorial orientation, minimizing steric strain and creating a predictable and sterically demanding chiral pocket. This structural rigidity is paramount to its function, as it allows for effective facial discrimination of incoming substrates.

Its catalytic prowess stems from the cooperative action of its two functional groups:

-

The Secondary Amine (-NHMe): Acts as a nucleophile or a basic site. It can coordinate to a metal center or, in organocatalytic pathways, form key enamine or iminium ion intermediates with carbonyl substrates.

-

The Hydroxyl Group (-OH): Functions as a proton donor, a coordinating site for Lewis acids (like organozinc reagents), and a hydrogen-bond donor. This latter role is crucial for organizing and stabilizing transition states in bifunctional catalysis.

This guide will explore its two primary, mechanistically distinct catalytic cycles: as a ligand for organozinc additions and as a bifunctional organocatalyst.

Mechanism I: Ligand-Accelerated Asymmetric Alkylation of Aldehydes

One of the most powerful and well-documented applications of (1S,2S)-2-Methylamino-cyclohexanol and its analogues is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes.[1][2][3] This reaction is a cornerstone of C-C bond formation, producing valuable chiral secondary alcohols.

The Noyori Mechanism: A Dinuclear Zinc-Mediated Pathway

The seminal work by Noyori and colleagues established that the reaction does not proceed through a simple monomeric catalyst. Instead, a highly organized, dinuclear zinc complex is the active catalytic species.[1][4] The causality behind this is the thermodynamic stability and enhanced reactivity of the dimeric assembly.

Catalytic Cycle Breakdown:

-

Catalyst Formation: The chiral amino alcohol reacts with two equivalents of the dialkylzinc reagent (e.g., diethylzinc, Et₂Zn). The acidic proton of the hydroxyl group is removed by one Et₂Zn molecule, while the secondary amine coordinates to a second zinc atom. This forms a stable, bridged dinuclear zinc complex.

-

Substrate Coordination: The aldehyde substrate, a Lewis base, coordinates to one of the zinc atoms of the dimeric catalyst. This zinc atom acts as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack. The rigid cyclohexane backbone of the ligand ensures that the aldehyde binds in a sterically preferred orientation, exposing one of its prochiral faces.

-

Enantioselective Alkyl Transfer: The key C-C bond-forming event occurs via a six-membered, chair-like transition state.[4] An alkyl group is transferred from the second zinc atom to the activated carbonyl carbon of the aldehyde. The stereochemistry of the ligand dictates which face of the aldehyde is accessible, thereby controlling the absolute configuration of the newly formed stereocenter.

-

Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product remains complexed. An exchange with another molecule of aldehyde releases the product (after hydrolysis) and regenerates the active catalytic species, thus continuing the cycle.

Visualization: Catalytic Cycle of Diethylzinc Addition

The following diagram illustrates the widely accepted Noyori mechanism for this transformation.

Caption: The Noyori catalytic cycle for the amino alcohol-mediated addition of Et₂Zn to an aldehyde.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a self-validating system, representative of the methodologies used to achieve high enantioselectivity.

Materials:

-

(1S,2S)-2-Methylamino-cyclohexanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

Procedure:

-

Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Preparation: In a Schlenk flask, dissolve (1S,2S)-2-Methylamino-cyclohexanol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

-

Reaction Initiation: Cool the solution to 0 °C. Add diethylzinc solution (2.2 mmol, 2.2 eq) dropwise. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active catalyst.

-

Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the catalyst solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data

The following table summarizes typical results for the addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts.

| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde | 2 | >95 | 98 (S) |

| 2 | 4-Methoxybenzaldehyde | 2 | >95 | 97 (S) |

| 3 | 2-Naphthaldehyde | 2 | 94 | 99 (S) |

| 4 | Cyclohexanecarboxaldehyde | 5 | 90 | 96 (S) |

Mechanism II: Bifunctional Organocatalysis

Beyond its role as a ligand, (1S,2S)-2-Methylamino-cyclohexanol can function as a true organocatalyst, activating carbonyl compounds through covalent bonding while simultaneously using its hydroxyl group for non-covalent interactions. This dual activation is a hallmark of sophisticated organocatalyst design.[1]

Enamine Catalysis: Activating Aldehydes and Ketones

For reactions at the α-position of an aldehyde or ketone (e.g., α-alkylation or aldol reactions), the catalyst operates via an enamine intermediate.[4]

Catalytic Cycle Breakdown:

-

Enamine Formation: The secondary amine of the catalyst reacts with a carbonyl substrate (e.g., cyclohexanone) in a reversible condensation reaction to form a chiral enamine and a molecule of water. This step transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon.

-

Bifunctional Transition State Assembly: The hydroxyl group of the catalyst plays a critical role here. It acts as a hydrogen-bond donor, coordinating to the incoming electrophile (e.g., an alkyl halide or another aldehyde).[3] This creates a highly organized, ternary transition state.

-

Stereoselective C-C Bond Formation: The electrophile is delivered to one face of the enamine, which is dictated by the steric hindrance of the catalyst's cyclohexane backbone. The hydrogen bonding orients the electrophile for optimal orbital overlap, lowering the activation energy and locking in the stereochemistry.

-

Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed by water (present in the system or generated in step 1) to release the enantioenriched product and regenerate the chiral amine catalyst.

Visualization: Enamine Catalysis Workflow

This diagram outlines the logical flow of bifunctional enamine catalysis.

Caption: Logical workflow for bifunctional enamine catalysis, highlighting the key intermediates.

Conclusion: A Versatile Catalyst Defined by Structural Integrity

The mechanism of action of (1S,2S)-2-Methylamino-cyclohexanol is a compelling illustration of rational catalyst design. Its efficacy is not accidental but a direct consequence of its rigid stereochemical architecture. Whether acting as a chelating ligand to create a chiral metallic environment or as a bifunctional organocatalyst leveraging both covalent and non-covalent interactions, its ability to create a highly ordered transition state is the key to its success. For researchers in drug development and synthetic chemistry, understanding these dual mechanistic pathways is crucial for exploiting its full potential in the efficient and stereocontrolled synthesis of complex chiral molecules.

References

-

Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

-

D'Arrigo, P., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(3), 855-864. [Link]

-

Goldfuss, B., & Houk, K. N. (2000). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 122(48), 11995-11999. [Link]

-

Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133-2136. [Link]

-

Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2024). MDPI. [Link]

- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856.

-

Wikipedia contributors. (2023). Hydrogen-bond catalysis. Wikipedia, The Free Encyclopedia. [Link]

Sources

A Comprehensive Technical Guide to Sourcing and Quality Assessment of (1S,2S)-2-Methylamino-cyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Purity in Pharmaceutical Synthesis

(1S,2S)-2-Methylamino-cyclohexanol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), where enantiomeric purity is paramount for therapeutic efficacy and safety. A notable application is in the synthesis of tramadol and its analogues, where the specific stereochemistry of the cyclohexanol ring is crucial for its analgesic activity.[1][2] This guide provides an in-depth analysis of commercial sources for this critical reagent, outlines robust methodologies for its quality assessment, and offers insights into the potential impurities that may arise during its synthesis.

Commercial Sourcing: Navigating the Supplier Landscape

The procurement of (1S,2S)-2-Methylamino-cyclohexanol hydrochloride necessitates a thorough evaluation of potential suppliers to ensure the quality and consistency of the material. Several chemical suppliers specialize in chiral compounds and offer this reagent, typically with a purity of 98% or higher.

When selecting a supplier, it is imperative to consider not only the quoted purity but also the supplier's quality management systems, their ability to provide comprehensive analytical documentation, and their capacity for scaling up production if required. For researchers in drug development, sourcing from a supplier with experience in providing materials for GMP (Good Manufacturing Practice) regulated environments can be a significant advantage.[3]

Below is a comparative table of representative commercial suppliers for (1S,2S)-2-Methylamino-cyclohexanol hydrochloride.

| Supplier | Reported Purity | Availability | Noteworthy Information |

| Allychem Co. Ltd. | Inquire | Bulk | Listed under "Chiral Chemicals" category.[4] |

| Aspira Chemical | 98% | Gram to Kilogram | Provides product specifications and safety documents. |

| BLDpharm | Inquire | Various | Offers cold-chain transportation for the product.[5] |

| Crysdot LLC | 95+% | Gram quantities | Provides catalog number and CAS number for easy identification. |

| Santa Cruz Biotechnology | Inquire | Research quantities | States "For Research Use Only".[6] |

Quality Assessment: A Multi-faceted Approach to Ensuring Purity and Identity

The adage "trust, but verify" is a cornerstone of scientific integrity. While suppliers provide a Certificate of Analysis (CoA), independent verification of the material's identity, purity, and stereochemical integrity is a critical step in the research and development process. A comprehensive quality assessment workflow is essential.

Caption: A logical workflow for the quality assessment of incoming (1S,2S)-2-Methylamino-cyclohexanol hydrochloride.

Experimental Protocols for Quality Control

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for determining the purity of (1S,2S)-2-Methylamino-cyclohexanol hydrochloride and identifying any potential impurities. While a specific monograph for this compound may not be readily available, a method can be adapted from established procedures for similar molecules.[3]

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Standard Preparation: Prepare a standard solution of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the standard.

-

Analysis: Inject both the standard and sample solutions and compare the peak areas to determine the purity of the sample.

2. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of (1S,2S)-2-Methylamino-cyclohexanol hydrochloride. The expected chemical shifts and coupling patterns provide a unique fingerprint of the molecule. While a dedicated spectrum for this specific compound is not widely published, data from similar structures like cyclohexanol can provide valuable guidance on expected peak locations for the cyclohexane ring protons and carbons.[7][8]

Expected ¹H NMR Spectral Features:

-

A complex multiplet pattern for the cyclohexane ring protons.

-

A signal corresponding to the methyl group attached to the nitrogen.

-

Signals for the protons on the carbons bearing the hydroxyl and amino groups, which would be expected to be downfield due to the electron-withdrawing effects of the heteroatoms.

-

A broad signal for the hydroxyl proton, which can be exchanged with D₂O.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbons of the cyclohexane ring. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift.

-

A signal for the methyl carbon.

3. Chiral Purity Assessment

Given the importance of stereochemistry, confirming the enantiomeric purity is crucial. This is typically achieved using chiral HPLC.

Protocol:

-

Column: A chiral stationary phase column (e.g., based on cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection.

-

Analysis: The presence of a single major peak corresponding to the (1S,2S)-enantiomer and the absence or minimal presence of the (1R,2R)-enantiomer will confirm high chiral purity.

Synthesis and Potential Impurities

A thorough understanding of the synthetic route to (1S,2S)-2-Methylamino-cyclohexanol hydrochloride is invaluable for anticipating potential impurities. The synthesis often involves the asymmetric reduction of a corresponding aminoketone precursor.

Caption: A simplified representation of a plausible synthetic route and the potential process-related impurities.

Common Impurities to Monitor:

-

Unreacted Starting Material: Residual 2-methylaminocyclohexanone can be detected by HPLC.

-

Diastereomeric Impurities: Incomplete stereochemical control during the reduction can lead to the formation of the cis-isomers, (1R,2S)- or (1S,2R)-2-methylamino-cyclohexanol. These can typically be separated from the desired trans-isomer by standard chromatography.

-

Enantiomeric Impurity: The presence of the (1R,2R)-enantiomer is a critical quality attribute and must be assessed by chiral HPLC.

-

Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product and should be quantified, typically by gas chromatography (GC).

Conclusion

The successful integration of (1S,2S)-2-Methylamino-cyclohexanol hydrochloride into a pharmaceutical synthesis program hinges on a diligent approach to sourcing and quality control. By partnering with reputable suppliers, implementing a robust in-house analytical testing program, and understanding the potential impurity profile, researchers can ensure the integrity of their starting materials and, ultimately, the quality and safety of the final drug product. This guide provides a foundational framework for these critical activities, empowering scientists to proceed with confidence in their research and development endeavors.

References

-

Aspira Chemical. (n.d.). (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, 98%. Retrieved from [Link]

-

Dr. Silviu Pharmachem Pvt. Ltd. (n.d.). Nonracemic Chiral Amines. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for synthesizing tramadol hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino-)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol at BMRB. Retrieved from [Link]

-

New Drug Approvals. (2015, October 29). TRAMADOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)cyclohexanone hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-Methylamino-cyclohexanol. Retrieved from [Link]

-

Quick Company. (n.d.). A Commercially Viable Process For The Preparation Of Tramadol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 2.10: Uses of ¹H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US6649783B2 - Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.

- Google Patents. (n.d.). WO1999003820A1 - Tramadol, salts thereof and process for their preparation.

- Google Patents. (n.d.). EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol.

-

ResearchGate. (n.d.). 1 H NMR spectrum of.... Retrieved from [Link]

- Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

Sources

- 1. 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | C16H25NO2 | CID 5523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 3. FDA APPROVAL MANUFACTURER FOR GABAPENTIN|Gabapentin TGA|GMP certificate|Methyldopa|Carbidopa|Etodolac--Zhejiang Chiral Medicine Chemicals Co.,Ltd. [chiralchem.com]

- 4. cphi-online.com [cphi-online.com]

- 5. 112708-88-0|(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

- 6. (1S,2S)-2-Methylamino-cyclohexanol | C7H15NO | CID 6504200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bmse000431 Cyclohexanol at BMRB [bmrb.io]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Safety, Handling, and Storage of (1S,2S)-2-Methylamino-cyclohexanol

Introduction: The Role and Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a critically important class of organic compounds, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Their specific three-dimensional arrangement, or stereochemistry, is often fundamental to their biological activity, enabling selective interactions with biological targets like enzymes and receptors.[1] This molecular recognition underpins the efficacy and safety of many modern pharmaceuticals.[1][2]

(1S,2S)-2-Methylamino-cyclohexanol, a member of this class, serves as a valuable chiral building block, or synthon, in medicinal chemistry and process development.[1] The development of efficient and highly stereoselective routes to such compounds is an area of intensive research.[1] Given its utility in the synthesis of complex, high-value molecules, a thorough understanding of its safe handling, storage, and disposal is paramount for researchers, scientists, and drug development professionals.

This guide provides a detailed framework for the safe management of (1S,2S)-2-Methylamino-cyclohexanol in a laboratory and research setting. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not publicly available, the following guidance is synthesized from a comprehensive analysis of structurally analogous compounds, including other chiral amino alcohols, cyclohexylamines, and related research chemicals. This document adopts a conservative approach, assuming hazards consistent with the most cautious data available for these related structures.

Section 1: Hazard Identification and Risk Assessment

Based on data from closely related amino alcohols and cyclohexylamines, (1S,2S)-2-Methylamino-cyclohexanol should be treated as a hazardous substance with the potential for severe health effects. The primary hazards are associated with its amine functional group, which imparts corrosive properties.

1.1 GHS Hazard Profile (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from analogous compounds like 2-Aminocyclohexanol and N,N'-Dimethyl-1,2-cyclohexanediamine.[3][4]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Combustible Liquid | Category 4 | H227: Combustible liquid. |

Causality of Hazards:

-

Corrosivity (H314/H318): The basicity of the secondary amine group makes the compound corrosive to skin and eyes. Direct contact can lead to chemical burns and potentially irreversible eye damage.[3][4][5] The mechanism involves the saponification of fats and extraction of membrane lipids, leading to rapid tissue destruction.

-

Acute Oral Toxicity (H302): Ingestion of similar amines can cause irritation and damage to the gastrointestinal system.[3][5]

-

Combustibility (H227): Like many organic alcohols and amines, this compound is a combustible liquid. While not highly flammable, it can ignite when exposed to heat, sparks, or open flames.[3] Vapors may be heavier than air and can travel to an ignition source.[6][7]

1.2 Toxicological Summary (Inferred)

A full toxicological profile for (1S,2S)-2-Methylamino-cyclohexanol is not available. However, symptoms of overexposure to analogous compounds may include:

-

Skin Contact: Redness, pain, severe burns, and blistering.[5]

-

Eye Contact: Severe irritation, pain, tearing, and potential for permanent corneal damage.[5]

-

Inhalation: May cause respiratory tract irritation.[8] High concentrations of vapors could lead to more severe respiratory effects.

-

Ingestion: Nausea, vomiting, and burns to the mouth and throat.[3]

No data is available to suggest that this compound is a carcinogen or poses specific reproductive hazards.[3] However, the absence of data necessitates handling it with care to minimize any potential long-term exposure.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A proactive and informed approach to handling is essential. The core principle is to prevent all direct contact and to control the work environment to mitigate risks of fire and exposure.

2.1 Engineering Controls

-

Chemical Fume Hood: All handling of (1S,2S)-2-Methylamino-cyclohexanol must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[9][10]

-

Safety Shower and Eyewash Station: An eyewash station and safety shower must be immediately accessible in the work area.[10] Regular functionality checks are mandatory.

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (check manufacturer's compatibility data). Double-gloving is recommended. | Prevents skin contact. Amines can degrade some glove materials; check for breakthrough times.[11] |

| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[10][11] |

| Skin & Body Protection | Flame-retardant lab coat and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | Protects skin from accidental splashes and provides a barrier in case of small fires.[7] |

| Respiratory Protection | Not typically required when using a fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary. | Protects against high concentrations of vapors in poorly ventilated areas. |

2.3 Safe Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from retrieval to use.

Caption: Workflow for handling (1S,2S)-2-Methylamino-cyclohexanol.

2.4 Specific Handling Protocols

-

Preparation: Before starting, ensure all PPE is worn correctly and the fume hood sash is at the appropriate height. Remove all flammable materials and potential ignition sources from the immediate work area.[10]

-

Aliquotting: As amino alcohols can be air and moisture sensitive, it is best practice to handle them under an inert atmosphere (Nitrogen or Argon). Use syringe or cannula techniques for liquid transfers to minimize exposure to air.

-

Reaction Setup: When adding the compound to a reaction, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially when mixing with acids or reactive electrophiles.

-

Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and exposed skin thoroughly after removing gloves.[3][6] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Section 3: Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent the creation of hazardous conditions. Chiral amino alcohols can be sensitive to air, moisture, and carbon dioxide.

3.1 Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[10] Refrigeration (2-8 °C) is often recommended.[3] | Reduces vapor pressure and slows potential degradation pathways. Prevents exposure to heat sources. |

| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3] | Protects against degradation from oxygen and reaction with atmospheric CO₂ (forming carbamates).[3] |

| Container | Tightly sealed, original container. Amber glass is preferable. | Prevents contamination and leakage. Protects from light, which can accelerate degradation. |

| Location | Store in a designated, well-ventilated cabinet for corrosive and combustible materials, away from incompatible substances.[10][12] | Segregates the chemical from acids, oxidizing agents, and other materials with which it could react dangerously. |

3.2 Incompatible Materials

To prevent violent reactions, fire, or the release of toxic gases, (1S,2S)-2-Methylamino-cyclohexanol must be stored separately from:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Acids and Acid Chlorides: Can cause violent, exothermic neutralization reactions.

-

Isocyanates and Epoxides: The amine group can initiate polymerization.

The following diagram illustrates these key incompatibility relationships.

Caption: Key chemical incompatibilities.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

4.1 Spill Response

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[13]

-

Clean the spill area with an appropriate solvent, followed by soap and water.

-

-

Large Spills:

4.2 First Aid Measures

The immediate administration of first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][10]

-